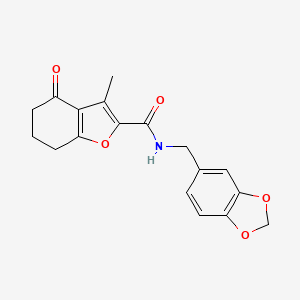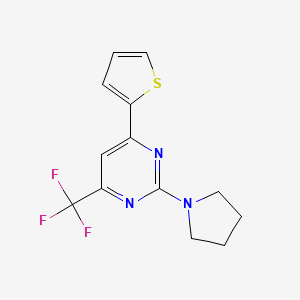![molecular formula C11H15FN2O3S B4393059 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4393059.png)
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide
Overview
Description
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway. The B-cell receptor signaling pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a critical role in the immune system.
Mechanism of Action
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide is a selective inhibitor of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells by activating downstream signaling pathways. Inhibition of BTK by N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide leads to the suppression of downstream signaling pathways and ultimately results in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been found to have a number of biochemical and physiological effects. In preclinical studies, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been shown to inhibit the activation of BTK and downstream signaling pathways, including AKT and ERK. This leads to the suppression of cell proliferation and induction of apoptosis in B-cells. N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has also been found to inhibit the production of cytokines, which are proteins that play a critical role in the immune response.
Advantages and Limitations for Lab Experiments
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, it has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide. One direction is to investigate its potential as a therapeutic agent for the treatment of B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide in patients with B-cell lymphoma and chronic lymphocytic leukemia. Another direction is to study the effects of N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide on other cell types and signaling pathways. For example, BTK has been found to play a role in the pathogenesis of autoimmune diseases, and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide may have potential as a therapeutic agent for these diseases. Finally, future studies could focus on developing more potent and selective inhibitors of BTK, which could have even greater therapeutic potential.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In a preclinical study, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide was found to inhibit the growth of B-cell lymphoma cells and induce apoptosis (programmed cell death) in these cells. In another study, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide was found to inhibit the proliferation of chronic lymphocytic leukemia cells and induce apoptosis in these cells. These findings suggest that N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has potential as a therapeutic agent for the treatment of B-cell malignancies.
properties
IUPAC Name |
2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCUAIKUSCDNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4392980.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B4392986.png)
![N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B4392987.png)
![3-ethyl-1-methyl-9-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4393001.png)
![({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393014.png)
![4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4393015.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4393028.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
![N-(4-methoxyphenyl)-2-{[4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4393052.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4393056.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4393072.png)